2-Nitrobenzo[f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91804-76-1 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-nitrobenzo[f]quinoline |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-7-12-11-4-2-1-3-9(11)5-6-13(12)14-8-10/h1-8H |
InChI Key |
BIAPPODRVJCOSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)[N+](=O)[O-] |
Other CAS No. |
91804-76-1 |
solubility |
3.1 [ug/mL] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrobenzo F Quinoline and Its Analogues
Direct Nitration Strategies for the Benzo[f]quinoline (B1222042) Scaffold
Direct nitration involves the introduction of a nitro (-NO₂) group onto the existing benzo[f]quinoline ring system through an electrophilic aromatic substitution reaction. The success and outcome of this strategy are heavily dependent on the inherent reactivity of the heterocyclic system and the precise control of reaction conditions.
Regioselectivity in Nitration Reactions of Quinolines and Related Systems
The regioselectivity of nitration on quinoline (B57606) and its annulated derivatives like benzo[f]quinoline is governed by the electronic properties of the heterocyclic system. In strongly acidic media, which are typical for nitration, the nitrogen atom of the pyridine (B92270) ring is protonated. This protonation results in the strong deactivation of the pyridine ring towards electrophilic attack.
Consequently, electrophilic substitution, such as nitration, preferentially occurs on the carbocyclic (benzene) rings of the molecule. For the parent quinoline molecule, nitration under vigorous conditions (fuming nitric acid and fuming sulfuric acid) yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, with substitution occurring exclusively on the benzene (B151609) portion of the molecule uop.edu.pk.
Applying this principle to the benzo[f]quinoline scaffold, it can be predicted that direct nitration would lead to the introduction of the nitro group onto one of the two benzene rings (the naphthalene (B1677914) moiety) rather than the deactivated pyridine ring. The exact position of substitution on the benzo moiety (e.g., C-2, C-7, C-10) would be influenced by the complex interplay of electronic and steric factors within the extended aromatic system.
Influence of Reaction Conditions on Nitration Outcomes
The reaction conditions for the nitration of quinoline-based heterocycles must be sufficiently harsh to overcome the deactivating effect of the protonated nitrogen atom. Typically, these reactions require potent nitrating agents and forcing conditions.
Key Reaction Parameters:
Nitrating Agent: A mixture of concentrated or fuming nitric acid (HNO₃) and concentrated or fuming sulfuric acid (H₂SO₄) is commonly employed. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Temperature: Elevated temperatures are often necessary to achieve a reasonable reaction rate. For quinoline itself, sulfonation requires temperatures around 220°C, and nitration is also performed under vigorous conditions uop.edu.pk.
Solvent: Concentrated sulfuric acid often serves as both the catalyst and the solvent for the reaction.
Controlling these parameters is crucial for managing the extent of nitration and minimizing the formation of undesired byproducts. The choice of conditions can influence the ratio of different nitro-isomers formed.
Synthesis of 2-Nitrobenzo[f]quinoline via Multi-Component Reactions
Multi-component reactions (MCRs) provide an efficient pathway for the synthesis of complex molecules like this compound by combining three or more starting materials in a single, one-pot operation rsc.orgnih.gov. This approach builds the nitro-substituted heterocyclic scaffold from simpler, functionalized precursors.
Condensation Reactions in Nitrobenzo[f]quinoline Formation
Classic condensation reactions are a cornerstone for the synthesis of the quinoline core and can be adapted to produce nitro-substituted analogues by using a nitro-containing starting material.
One of the most prominent methods is the Skraup synthesis , which constructs the quinoline ring by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as the nitro compound of the starting amine or arsenic pentoxide) uop.edu.pkmedwinpublisher.orgslideshare.net. This method has been successfully applied to the synthesis of nitrobenzo[f]quinoline isomers. For instance, the reaction of 5-nitro-2-naphtylamine with glycerol yields 7-nitrobenzo[f]quinoline, while 8-nitro-2-naphtylamine yields 10-nitrobenzo[f]quinoline researchgate.net. This demonstrates that by selecting the appropriately substituted nitro-naphthylamine, the position of the nitro group on the final benzo[f]quinoline product can be predetermined.
Another relevant method is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl iipseries.org. A modern variation of this approach utilizes the catalytic synthesis of hydroquinolines from nitroaldehydes and ketones researchgate.net. This process involves the selective hydrogenation of a nitroaldehyde to an aminoaldehyde, which then undergoes a base-catalyzed Friedländer condensation, followed by a final hydrogenation of the quinoline ring researchgate.net. This strategy highlights the use of a nitro-substituted precursor in a condensation reaction to build the desired heterocyclic framework.
| Reaction | Nitro-Substituted Precursor | Product | Reference |
| Skraup Synthesis | 5-Nitro-2-naphtylamine | 7-Nitrobenzo[f]quinoline | researchgate.net |
| Skraup Synthesis | 8-Nitro-2-naphtylamine | 10-Nitrobenzo[f]quinoline | researchgate.net |
| Friedländer Synthesis | 2-Nitrobenzaldehyde | 1,2,3,4-Tetrahydroquinoline derivative | researchgate.net |
Cycloaddition Reactions in the Construction of Nitrobenzo[f]quinoline Skeletons
Cycloaddition reactions offer a powerful tool for constructing the polycyclic framework of benzo[f]quinolines. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. While not always multi-component in the strictest sense, they represent a convergent approach to the target skeleton.
The construction of the benzo[f]quinoline scaffold has been achieved via [4+2] cycloaddition (Diels-Alder) reactions researchgate.net. A transition-metal-free route has been developed for synthesizing tetrahydrobenzo[f]quinoline scaffolds using a polar [4+2] cycloaddition of arynes with a vinyl tetrahydropyridine (B1245486) diene researchgate.net. To obtain a nitro-substituted product, this strategy could be adapted by using a nitro-substituted aryne precursor.
Furthermore, a synthetic route to uniquely trisubstituted benzo[h]quinolines (an isomer of benzo[f]quinoline) has been developed starting from pentachloro-2-nitro-1,3-butadiene nih.gov. This pathway involves the reaction of a thioperchloronitrobutadiene derivative with naphthalen-1-amine, where a key cyclization step forms the annulated pyridine ring, incorporating the nitro group into the final structure nih.gov. This demonstrates the feasibility of constructing complex, nitro-substituted benzoquinoline systems through cyclization reactions of highly functionalized, acyclic precursors.
Indirect Synthesis Approaches for Nitro-Substituted Benzo[f]quinolines
Indirect methods involve the synthesis of the target molecule by forming the nitro group on a precursor before the final ring system is constructed, or by converting another functional group into a nitro group on the fully formed benzo[f]quinoline scaffold.
A common indirect strategy is to perform the nitration on a simpler aromatic precursor which is then elaborated into the final heterocyclic product. For example, in the synthesis of related quinoxaline (B1680401) derivatives, 1,4-dimethoxybenzene (B90301) is first nitrated to yield a mixture of dinitro isomers mdpi.com. This dinitro compound is then reduced to the corresponding diamine, which subsequently undergoes a condensation reaction to form the heterocyclic ring system mdpi.com. A similar approach could be envisioned for this compound, where a nitronaphthalene derivative could be chemically modified and then used as a substrate for a reaction that builds the pyridine ring, such as the Skraup or Doebner-von Miller synthesis.
Another indirect approach involves the chemical transformation of an existing functional group on the benzo[f]quinoline ring into a nitro group. For instance, an amino group can be converted to a diazonium salt, which can then be displaced by a nitro group using sodium nitrite (B80452) in the presence of a copper catalyst (Sandmeyer-type reaction). This would require the initial synthesis of 2-aminobenzo[f]quinoline as a precursor.
Transformation of Pre-existing Nitro Compounds
The synthesis of nitro-substituted benzo[f]quinolines can be effectively achieved by utilizing starting materials that already contain a nitro group. A prominent historical method for constructing the quinoline ring system is the Skraup reaction, which can be adapted to produce nitrobenzo[f]quinoline derivatives. This reaction typically involves the treatment of a nitro-substituted 2-naphthylamine (B18577) with anhydrous glycerol, concentrated sulfuric acid, and an oxidizing agent like arsenic acid or nitrobenzene (B124822). medwinpublisher.orgresearchgate.net For instance, the reaction of 8-nitro-2-naphthylamine or 10-nitro-2-naphthylamine under Skraup conditions directly yields the corresponding 8-nitro- and 10-nitrobenzo[f]quinolines. medwinpublisher.orgresearchgate.net
Another relevant strategy involves the domino nitro reduction-Friedländer heterocyclization. nih.gov This approach utilizes readily available 2-nitrobenzaldehydes, which undergo in-situ reduction to 2-aminobenzaldehydes using reagents like iron in acetic acid. nih.gov The resulting amino aldehyde can then react with an active methylene (B1212753) compound to form the quinoline ring. nih.gov While typically applied to simpler quinolines, this methodology presents a potential pathway to benzo[f]quinoline analogues by starting with an appropriately substituted nitronaphthalene derivative. The key advantage is the avoidance of handling potentially unstable 2-aminobenzaldehyde (B1207257) derivatives. nih.gov
The reduction of nitro compounds is a fundamental transformation in organic chemistry. wikipedia.org Various reagents can be employed for the reduction of aromatic nitro groups to amines, which are key intermediates in many quinoline syntheses like the Friedländer and Doebner-Von Miller reactions. wikipedia.orgecorfan.org These methods include catalytic hydrogenation, or the use of metals like iron, tin, or zinc in acidic media. nih.govwikipedia.org The choice of reducing agent is crucial to avoid side reactions and ensure compatibility with other functional groups in the molecule.
Conversion of Other Heterocyclic Systems to Nitrobenzo[f]quinoline Derivatives
The synthesis of the benzo[f]quinoline scaffold can also be approached through the transformation of other heterocyclic structures. One such method is the photochemical cyclohydrogenation of trans-2-stilbazole derivatives. medwinpublisher.orgresearchgate.net In this process, irradiation of a trans-2-stilbazole analogue induces a trans-cis isomerization, followed by a cyclization to a dihydro-benzo[f]quinoline intermediate. Subsequent oxidative dehydrogenation yields the final aromatic benzo[f]quinoline system. medwinpublisher.orgresearchgate.net Introducing a nitro group onto the stilbazole precursor would theoretically lead to a nitrobenzo[f]quinoline product through this pathway.
Additionally, [4+2] cycloaddition reactions provide a route to benzo[f]quinoline derivatives. For example, the reaction of N-(butyloxycarbonylmethylene)-p-toluenesulfonamide with 1-vinyl-6-methoxy-3,4-dihydronaphthalene can produce a benzo[f]quinoline derivative. medwinpublisher.orgresearchgate.net Subsequent functional group manipulation, including nitration, could then be performed on the formed benzo[f]quinoline core.
Furthermore, existing benzo[f]quinoline systems can be chemically modified to introduce a nitro group or to build further heterocyclic complexity. For instance, benzo[f]quinoline can be oxidized to form benzo[f]quinoline-5,6-oxide. medwinpublisher.orgresearchgate.net This epoxide can then undergo various ring-opening and rearrangement reactions, offering pathways to new derivatives which could subsequently be nitrated. medwinpublisher.orgresearchgate.net The synthesis of various benzo[f]quinoline-based heterocycles, such as pyrazolone, imidazoline, and chromene derivatives, has been reported starting from 3-chlorobenzo[f]quinoline-2-carbaldehyde, demonstrating the versatility of the benzo[f]quinoline core as a scaffold for creating more complex heterocyclic systems. nih.gov
Green Chemistry Principles in Nitrobenzo[f]quinoline Synthesis
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for quinoline derivatives to minimize environmental impact. researchgate.netnih.gov This involves the use of alternative energy sources, environmentally benign solvents, and catalytic methods to improve efficiency and sustainability. nih.govrsc.org
Solvent-Free Methodologies
Performing reactions under solvent-free conditions is a core tenet of green chemistry, as it reduces waste and avoids the use of potentially toxic and volatile organic compounds. researchgate.net For quinoline synthesis, solvent-free approaches have been developed, often in conjunction with microwave irradiation or the use of solid-supported catalysts. For example, the Friedländer synthesis of quinolines has been efficiently carried out under solvent-free conditions using substoichiometric amounts of an ionic liquid as a catalyst. mdpi.com This approach offers advantages such as short reaction times, high yields, and a cleaner reaction profile. mdpi.com While specific examples for this compound are not prevalent, these methodologies demonstrate a clear path toward greener syntheses for this class of compounds.
Catalytic Approaches for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy consumption, and reduced waste. nih.gov A variety of catalytic systems have been developed to enhance the sustainability of quinoline synthesis.
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused. For instance, a Ru–Fe/γ-Al2O3 catalyst has been used for the continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes in a green ethanol/water solvent system, avoiding the need for strong acids or harsh oxidants. rsc.org Solid acid catalysts, such as Nafion® NR50, have also been employed in the microwave-assisted synthesis of substituted quinolines, offering an environmentally friendly alternative to traditional acid catalysts. mdpi.com The Friedländer synthesis, a key method for preparing quinolines, has been optimized using a wide array of catalysts, including ionic liquids, metal-organic frameworks, polymers, and nanocatalysts, all aimed at improving reaction efficiency and environmental sustainability. nih.gov
The following table summarizes various catalytic approaches applicable to quinoline synthesis.
| Catalyst System | Reaction Type | Key Advantages |
| Ru–Fe/γ-Al2O3 | Hydrogen Transfer Reaction | Heterogeneous, continuous process, green solvents. rsc.org |
| Nafion® NR50 | Friedländer Synthesis | Environmentally friendly solid acid, reusable. mdpi.com |
| Ionic Liquids (e.g., [bmim]HSO4) | Friedländer Synthesis | Substoichiometric amounts, short reaction times, high yields. mdpi.com |
| Fe/AcOH | Domino Nitro Reduction-Friedländer | In-situ reduction of nitro compounds, mild conditions. nih.gov |
| SnCl2·2H2O | 3-Component Reaction | Precatalyst for one-pot synthesis in water. nih.gov |
Microwave and Ultrasound Assisted Synthesis
The use of alternative energy sources like microwaves and ultrasound has revolutionized many areas of organic synthesis, offering significant advantages over conventional heating methods. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and fewer side products. researchgate.netnih.gov This technique has been widely applied to the synthesis of various heterocyclic compounds, including quinolines. mdpi.comresearchgate.netnih.gov For example, the Skraup reaction to produce quinoline analogues has been performed under microwave irradiation, demonstrating a green alternative to conventional heating. mdpi.com The trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline with aldehydes to form 2-vinylquinolines is another example of a rapid and efficient synthesis under microwave conditions. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govnih.gov The formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, promoting mass transfer and accelerating the reaction. nih.gov Ultrasound-assisted synthesis has been successfully used for preparing quinoline derivatives. For instance, a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl2·2H2O as a precatalyst, is significantly accelerated by ultrasound irradiation. nih.gov This method provides good yields of 2-substituted quinolines in an environmentally friendly solvent. nih.gov The synthesis of hybrid quinoline-sulfonamide complexes has also been shown to be dramatically faster under ultrasound irradiation compared to conventional methods. nih.gov
The table below compares reaction parameters for conventional vs. microwave/ultrasound-assisted synthesis for representative quinoline preparations.
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of quinolinyl thiosemicarbazones | Conventional | 10-12 h | 65-72% | nih.gov |
| Synthesis of quinolinyl thiosemicarbazones | Microwave | 8-10 min | 85-94% | nih.gov |
| N-acylation of 8-aminoquinoline | Conventional | 24 h | Lower | nih.gov |
| N-acylation of 8-aminoquinoline | Ultrasound | Minutes | Higher | nih.gov |
| Synthesis of 2-substituted quinolines | Conventional | Not specified | Good | nih.gov |
| Synthesis of 2-substituted quinolines | Ultrasound | Not specified | Good | nih.gov |
Chemical Reactivity and Mechanistic Studies of 2 Nitrobenzo F Quinoline
Electrophilic Aromatic Substitution Reactions on the Nitrobenzo[f]quinoline Core
Electrophilic Aromatic Substitution (EAS) on the benzo[f]quinoline (B1222042) skeleton is a complex process governed by the directing effects of both the fused ring system and any existing substituents. The pyridine (B92270) ring is inherently electron-deficient and thus highly deactivated towards electrophilic attack. The presence of a powerful electron-withdrawing nitro group at the 2-position further deactivates this ring, making electrophilic substitution on the pyridine moiety exceptionally difficult.
Consequently, electrophilic attack occurs exclusively on the more electron-rich benzo portion of the molecule. In the parent benzo[f]quinoline, the most favored positions for electrophilic substitution are C-5 and C-8 of the carbocyclic ring mdpi.com. However, the electronic influence of the nitro group at C-2, combined with the deactivating effect of the heterocyclic nitrogen atom, modulates this reactivity. The nitrogen atom tends to deactivate the peri-position (C-10) and the C-5 position. The nitro group primarily deactivates the heterocyclic ring but also exerts a lesser deactivating effect on the entire molecule. Therefore, electrophilic substitution on 2-nitrobenzo[f]quinoline is expected to be sluggish and to favor positions least influenced by the deactivating groups, primarily positions C-7, C-8, and C-9. The precise outcome of such a reaction would depend on the specific electrophile and reaction conditions, but substitution at the meta-positions (C-7 and C-9) relative to the C-10a/C-6a ring junction is generally anticipated.
The general mechanism for EAS involves the attack of the aromatic π-system on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. google.com A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product. google.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| Pyridine Ring (C-1, C-3) | Highly Deactivated | Strong deactivation by both the ring nitrogen and the C-2 nitro group. |
| Benzo Ring (C-5, C-10) | Deactivated | Deactivation by the adjacent heterocyclic nitrogen atom. |
Nucleophilic Substitution Reactions Involving the Nitro Group and its Transformations
The presence of the nitro group at the C-2 position renders the pyridine ring of benzo[f]quinoline highly susceptible to nucleophilic attack. This is a classic example of Nucleophilic Aromatic Substitution (SNAr), where a strong electron-withdrawing group activates the ring towards the displacement of a leaving group. libretexts.orgtandfonline.com In aza-aromatic systems like quinoline (B57606), positions C-2 and C-4 are inherently electrophilic and prone to nucleophilic attack. dtic.mil The C-2 nitro group in this compound strongly enhances this electrophilicity.
SNAr reactions proceed via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
In the case of this compound, the nitro group itself can act as the leaving group, being displaced by strong nucleophiles. Alternatively, if another suitable leaving group (such as a halogen) were present on the pyridine ring (e.g., at C-3), the C-2 nitro group would act as a powerful activating group to facilitate the substitution of that halogen.
Reduction and Subsequent Transformation of the Nitro Functionality
The nitro group of this compound can be readily reduced to an amino group, providing a gateway to a wide array of functionalized derivatives. This transformation is one of the most fundamental reactions of nitroaromatic compounds. wikipedia.org The resulting 2-aminobenzo[f]quinoline is a valuable synthetic intermediate.
A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgacs.orgresearchgate.net
Catalytic Hydrogenation: This is a common and clean method, typically employing catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org
Metal/Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) or a milder acid like acetic acid (AcOH). wikipedia.orgresearchgate.net
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Raney Nickel) can serve as a hydrogen source. wikipedia.org
Other Reagents: Tin(II) chloride (SnCl₂) is another effective reagent for the reduction of aromatic nitro groups. wikipedia.org
The mechanism of these reductions can vary. Catalytic hydrogenation involves the addition of hydrogen across the nitrogen-oxygen bonds on the catalyst surface. Metal-in-acid reductions proceed through a series of single-electron transfers from the metal and protonation steps. nih.gov The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.gov
Once formed, the 2-aminobenzo[f]quinoline can undergo further reactions typical of aromatic amines. For instance, it can be diazotized with nitrous acid (HNO₂) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via reactions like the Sandmeyer reaction.
Metal-Catalyzed Transformations and Coupling Reactions Involving Benzo[f]quinolines
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct coupling reactions on the C-H bonds of this compound are challenging, halogenated derivatives of the benzo[f]quinoline core are excellent substrates for these transformations. nih.govmdpi.com The reactivity order for halogens in these couplings is typically I > Br >> Cl. mdpi.com
For example, a hypothetical 8-bromo-2-nitrobenzo[f]quinoline could undergo a variety of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is a widely used method for constructing biaryl systems. acs.org
Heck Reaction: Coupling with an alkene to introduce a vinyl substituent. acs.org
Sonogashira Coupling: Reaction with a terminal alkyne, typically catalyzed by both palladium and copper, to form an alkynylated derivative. nih.govmdpi.com
Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.
The catalytic cycles for these reactions generally involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation (for Suzuki) or carbopalladation (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst. The synthesis of the parent benzo[f]quinoline has been achieved using a Suzuki coupling followed by a cyclization reaction, highlighting the utility of these methods in this chemical family. medwinpublisher.org
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) complex |
| Heck | Alkene | C-C (vinyl) | Pd(0) complex |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Pd(0)/Cu(I) |
Proposed Reaction Mechanisms for Synthesis and Derivatization
The synthesis of the core benzo[f]quinoline structure can be achieved through several classic named reactions, each with a distinct mechanistic pathway.
While many quinoline syntheses proceed through ionic mechanisms, radical pathways have also been proposed and utilized. Certain methods may involve single-electron transfer (SET) processes that generate radical intermediates. For instance, some modern quinoline syntheses are believed to proceed via a radical-mediated borrowing hydrogen pathway. organic-chemistry.org Other examples include N-bromosuccinimide (NBS) mediated radical reactions where a bromine radical initiates a cascade that leads to cyclization. mdpi.com The iodine-mediated desulfurization in some quinoline syntheses has also been suggested to be a radical process. rsc.org Such pathways could involve the formation of a radical on a side chain, followed by intramolecular cyclization onto the aromatic ring and subsequent aromatization.
Several well-established methods for constructing the benzo[f]quinoline ring system involve cyclization and annulation steps. medwinpublisher.org
Skraup Synthesis: This is one of the oldest methods for quinoline synthesis. iipseries.org For benzo[f]quinoline, 2-naphthylamine (B18577) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). medwinpublisher.orgiipseries.orgwordpress.com The mechanism begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgyoutube.com The 2-naphthylamine then undergoes a conjugate (Michael) addition to acrolein. This is followed by an acid-catalyzed electrophilic cyclization onto the naphthalene (B1677914) ring and subsequent dehydration. Finally, the resulting dihydrobenzo[f]quinoline is oxidized to yield the aromatic benzo[f]quinoline product. youtube.com
Doebner-Von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones directly, or generates them in situ from aldehydes/ketones. wikipedia.orgsynarchive.com The reaction of 2-naphthylamine with an α,β-unsaturated carbonyl compound under acidic conditions leads to the benzo[f]quinoline core. The mechanism is debated but is thought to involve conjugate addition of the amine, cyclization, dehydration, and oxidation, similar to the Skraup synthesis. wikipedia.orgnih.gov A fragmentation-recombination mechanism has also been proposed. wikipedia.orgnih.gov
Photochemical Cyclization: Benzo[f]quinoline can be synthesized via the photochemical cyclodehydrogenation of trans-2-stilbazole (2-styrylpyridine). medwinpublisher.orgrsc.org Under UV irradiation, the trans-stilbazole isomerizes to the cis-form. The cis-isomer then undergoes a 6π-electrocyclization to form a dihydrophenanthrene-like intermediate. This intermediate is subsequently oxidized (often by air or an added oxidant like iodine) to lose two hydrogen atoms and form the fully aromatic benzo[f]quinoline system. medwinpublisher.org
Advanced Spectroscopic Characterization of 2 Nitrobenzo F Quinoline Compounds
Vibrational Spectroscopy Applications (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 2-Nitrobenzo[f]quinoline.
FT-IR Spectroscopy: The FT-IR spectrum of nitro-substituted quinoline (B57606) derivatives reveals characteristic absorption bands. For instance, the nitro group (NO₂) stretching vibrations are typically observed in the range of 1534 cm⁻¹ scirp.org. The aromatic C-H stretching vibrations appear around 3076 cm⁻¹, while C=N ring stretching is assigned to peaks near 1601 cm⁻¹ scirp.org. The region between 1300-900 cm⁻¹ is known as the fingerprint region and contains complex absorption patterns unique to the molecule vscht.cz.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For benzo[f]quinoline (B1222042), characteristic Raman shifts can be observed that correspond to the various vibrational modes of the fused ring system spectrabase.com. For related quinoxaline (B1680401) derivatives, C-H stretching vibrations have been identified around 3064 cm⁻¹ and 3037 cm⁻¹, with C-C stretching modes appearing at 1582 cm⁻¹ and 1512 cm⁻¹ scialert.net.
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | ~3076 scirp.org | ~3064 scialert.net | Stretching |
| C=N (ring) | ~1601 scirp.org | - | Stretching |
| NO₂ | ~1534 scirp.org | - | Asymmetric Stretching |
| C-C (ring) | - | ~1582, ~1512 scialert.net | Stretching |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.
¹H NMR: The proton NMR spectrum provides information on the number, type, and connectivity of hydrogen atoms. For the parent benzo[f]quinoline, distinct signals are observed in the aromatic region of the spectrum spectrabase.com. The introduction of a nitro group at the 2-position would be expected to significantly influence the chemical shifts of the neighboring protons due to its strong electron-withdrawing nature.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of benzo[f]quinoline shows a set of signals corresponding to the thirteen carbon atoms of the fused ring system spectrabase.com. The chemical shifts in this compound would be altered, particularly for the carbon atom directly attached to the nitro group and those in its vicinity. For quinoline derivatives, ¹³C NMR chemical shifts are well-documented and provide a basis for assigning the signals in more complex structures tsijournals.comresearchgate.netspectrabase.com.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals, especially in complex aromatic systems. These experiments establish correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for a complete structural assignment.
| Nucleus | Technique | Observed Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | ¹H NMR | Aromatic region | Proton environment and coupling |
| ¹³C | ¹³C NMR | Aromatic region | Carbon skeleton framework |
| ¹H-¹H | COSY | Correlation peaks | Proton-proton connectivity |
| ¹H-¹³C | HSQC/HMBC | Correlation peaks | Proton-carbon connectivity |
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound and for studying its fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with high-resolution analyzers such as Orbitrap or Time-of-Flight (TOF) provide highly accurate mass measurements thermofisher.comfrontiersin.orgnih.gov. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions thermofisher.com. For a derivative of benzo[h]quinoline, HRMS (ESI) was used to confirm the calculated mass, with the found value closely matching the theoretical mass nih.gov. The fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to confirm the presence and position of the nitro group on the benzo[f]quinoline core.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Photoluminescence)
Electronic spectroscopy provides insights into the electronic transitions within the molecule and is sensitive to the extended π-conjugated system of this compound.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of quinoline and its derivatives exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions researchgate.netnih.govnist.gov. The introduction of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group. Studies on nitroquinoline have shown distinct absorption profiles compared to the parent quinoline molecule researchgate.net.
Fluorescence Spectroscopy: Benzo[f]quinoline itself is known to exhibit blue fluorescence due to its extended π-conjugation medwinpublisher.org. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the presence of substituents. The nitro group, being an electron-withdrawing group, can significantly influence the fluorescence of the benzo[f]quinoline core, potentially leading to quenching or shifting of the emission spectrum. Protonation of the nitrogen atom in quinoline derivatives has been shown to enhance fluorescence intensity researchgate.net.
| Spectroscopic Technique | Parameter | Typical Observation for Quinoline Systems |
|---|---|---|
| UV-Vis Absorption | λmax (nm) | Multiple bands in the UV-A and UV-B regions |
| Fluorescence Emission | λem (nm) | Emission in the violet-blue region |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state nih.gov. For a molecule like this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles. This technique would also reveal the planarity of the fused ring system and the orientation of the nitro group relative to the aromatic core. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, can be elucidated. For a related quinoline derivative, single-crystal X-ray diffraction confirmed the molecular structure and revealed it belonged to the monoclinic crystal system chemmethod.com. The process involves growing a suitable single crystal, collecting diffraction data, and then solving and refining the crystal structure nih.govuth.edu.
Elemental Analysis in Compound Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. For this compound (C₁₃H₈N₂O₂), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. This technique serves as a crucial verification step alongside spectroscopic methods.
Computational and Theoretical Investigations of 2 Nitrobenzo F Quinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
HOMO-LUMO Orbital Analysis
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method | Source |
|---|---|---|---|---|---|
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) | nih.gov |
| Nitro-substituted Quinoline Derivative (6w) | - | - | 1.936 | DFT/B3LYP/6-31G'(d,p) | researchgate.net |
| Nitro-substituted Quinoline Derivative (6x) | - | - | 1.928 | DFT/B3LYP/6-31G'(d,p) | researchgate.net |
| Nitro-substituted Quinoline Derivative (6ar) | - | - | 1.879 | DFT/B3LYP/6-31G'(d,p) | researchgate.net |
| Nitro-substituted Quinoline Derivative (6as) | - | - | 1.842 | DFT/B3LYP/6-31G'(d,p) | researchgate.net |
This table presents data for quinoline and various nitro-substituted quinoline derivatives to illustrate the effect of the nitro group on the HOMO-LUMO energy gap. The specific values for 2-Nitrobenzo[f]quinoline are not available.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id For aromatic compounds containing a nitro group, the MEP map typically shows a region of negative potential (red color) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, the aromatic ring, particularly the carbons ortho and para to the nitro group, will exhibit a more positive potential (blue color), making them susceptible to nucleophilic attack. walisongo.ac.id In this compound, the most negative electrostatic potential is expected to be localized on the oxygen atoms of the nitro group. The presence of the electron-withdrawing nitro group will also lead to a more positive potential on the benzo[f]quinoline (B1222042) ring system compared to the unsubstituted molecule, influencing its intermolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. While specific MD simulation studies on this compound are not found in the reviewed literature, studies on related nitroaromatic compounds like nitrobenzene (B124822) can offer some understanding. MD simulations of nitrobenzene have been used to calculate thermodynamic and dynamic properties such as mass density, enthalpy of vaporization, and viscosity, which were found to be in good agreement with experimental data. nih.gov Such simulations also probe the structural and interaction details of the bulk liquid. nih.gov For this compound, MD simulations could be employed to study its aggregation behavior, solvation in different solvents, and its interaction with biological macromolecules, which is crucial for understanding its potential biological activity. Reactive MD simulations are also used to study the effects of nitro-oxidative stress on biomolecules. mdpi.comnih.gov
Studies on Tautomerism and Excited State Intramolecular Proton Transfer (ESIPT) in Nitro-Substituted Benzo[f]quinolines
Tautomerism and Excited State Intramolecular Proton Transfer (ESIPT) are photochemical processes that can occur in molecules with specific functional groups, typically a proton donor (like -OH or -NH2) and a proton acceptor in close proximity. beilstein-journals.orgntu.edu.twresearchgate.net Studies on 10-hydroxybenzo[h]quinolines, which are structurally related to benzo[f]quinolines, have shown that the presence of nitro groups can influence the ESIPT process. rsc.org For this compound itself, which lacks a hydroxyl or amino group in a suitable position for intramolecular proton transfer, tautomerism and ESIPT in the classical sense are not expected to be primary photochemical pathways. However, the study of such phenomena in substituted derivatives could be relevant. For instance, the introduction of a hydroxyl group at a position adjacent to the quinoline nitrogen could potentially enable ESIPT, and the electronic effects of the nitro group at the 2-position would likely modulate the energetics and dynamics of this process. Theoretical calculations on related systems have shown that the relative stability of tautomers and the barrier for proton transfer are sensitive to the substitution pattern and the solvent environment. beilstein-journals.orgrsc.org
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). nih.govresearchgate.net For quinoline and its derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with good accuracy after appropriate scaling. nih.gov Similarly, TD-DFT can predict electronic transition energies and oscillator strengths. researchgate.net However, for some complex systems, including nitro-substituted ones, accurately predicting spectroscopic properties can be challenging. For example, in a study on nitro-substituted 10-hydroxybenzo[h]quinolines, it was noted that certain DFT functionals failed to correctly predict the spectra of the enol tautomers due to non-planarity in the excited state. rsc.org For this compound, computational methods could be applied to predict its IR, Raman, and UV-Vis spectra, which would be valuable for its experimental identification and characterization.
Derivatization Strategies and Analogue Development of 2 Nitrobenzo F Quinoline
Quaternization Reactions of the Nitrogen Heterocycle
The nitrogen atom in the quinoline (B57606) ring of 2-Nitrobenzo[f]quinoline is a primary site for derivatization through quaternization. This reaction involves the alkylation of the heterocyclic nitrogen, leading to the formation of quaternary benzo[f]quinolinium salts. These salts are important intermediates for the synthesis of more complex molecules. The reaction typically proceeds by treating the this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents.
The presence of the electron-withdrawing nitro group at the 2-position is expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions for quaternization compared to the parent benzo[f]quinoline (B1222042). However, the resulting quaternary salts are valuable precursors for generating ylides, which can then undergo [3+2] dipolar cycloaddition reactions to form fused heterocyclic systems. This two-step process, starting with quaternization, is a facile and efficient pathway for creating novel compounds with potential biological activities nih.gov.
| Reactant | Reagent | Product | Notes |
| Benzo[f]quinoline | Reactive halides (amides, esters, aromatic ketones) | Benzo[f]quinolinium salts | Precursors for ylide generation and subsequent cycloaddition reactions nih.gov. |
| This compound | Alkyl halides | 2-Nitrobenzo[f]quinolinium salts | The nitro group may influence reactivity, potentially requiring stronger conditions. |
Functionalization of the Benzo[f]quinoline Skeleton
Further functionalization of the this compound skeleton can be achieved through various electrophilic and nucleophilic substitution reactions. The position of the existing nitro group plays a crucial role in directing incoming substituents. The strongly electron-withdrawing nature of the nitro group deactivates the ring system towards electrophilic attack and directs incoming electrophiles to specific positions. Conversely, it activates the ring for nucleophilic aromatic substitution.
For instance, in quinoline systems, the introduction of a nitro group has been shown to facilitate direct functionalization by activating the scaffold for nucleophilic attack at positions vicinal to the nitro group nih.gov. This principle can be extended to this compound, where nucleophiles could potentially substitute at positions ortho or para to the nitro group.
Common functionalization reactions for the benzo[f]quinoline skeleton include:
Nitration: Introduction of additional nitro groups.
Halogenation: Introduction of halogen atoms, which can serve as handles for further cross-coupling reactions.
Sulfonation: Introduction of sulfonic acid groups.
Direct Lithiation: This can be followed by quenching with various electrophiles to introduce a wide range of functional groups researchgate.net.
The regioselectivity of these reactions on the this compound skeleton would need to be determined empirically, considering the combined directing effects of the fused benzene (B151609) rings and the nitro group.
Formation of Fused Heterocyclic Systems Containing the Nitrobenzo[f]quinoline Moiety
The this compound core can be elaborated into more complex, fused heterocyclic systems. A prominent strategy involves the quaternization of the nitrogen atom, followed by a [3+2] dipolar cycloaddition reaction of the in situ generated ylide nih.gov. This approach allows for the construction of pyrrolo[1,2-a]benzo[f]quinoline derivatives and other fused systems.
Another approach involves the rhodium(III)-catalyzed C-H activation of the benzo[f]quinoline core and subsequent annulation with various coupling partners to build quinoline-fused heterocycles snnu.edu.cn. While not specifically demonstrated on this compound, this method offers a potential route to novel fused systems. The presence of the nitro group could influence the C-H activation step and the subsequent cyclization.
Furthermore, intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of new rings. For example, a substituent with a nucleophilic center could potentially attack the aromatic ring, facilitated by the activating effect of the nitro group, to form a new heterocyclic ring.
| Starting Material | Reaction Type | Fused System | Reference |
| Benzo[f]quinolinium salts | [3+2] Dipolar cycloaddition | Pyrrolo[1,2-a]benzo[f]quinolinium derivatives | nih.gov |
| Heteroarenes | Rhodium(III)-catalyzed C-H activation | Quinoline-fused heterocycles | snnu.edu.cn |
Synthesis of Hybrid Compounds Incorporating this compound
Hybrid compounds, which combine two or more pharmacophores into a single molecule, represent a promising strategy in drug discovery. The this compound scaffold can be incorporated into such hybrids to potentially enhance biological activity or introduce novel mechanisms of action.
The synthesis of these hybrids can be achieved by covalently linking the this compound moiety to another biologically active molecule through a suitable linker. The functional groups on the this compound skeleton, introduced as described in section 6.2, can serve as attachment points for the other pharmacophore.
For example, a carboxyl group on the benzo[f]quinoline ring could be coupled with an amino group of another molecule to form an amide linkage. Similarly, a halogenated derivative could undergo cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to connect to another aromatic or heteroaromatic system. The synthesis of quinoline-based hybrids has been explored for various therapeutic areas, and these strategies can be adapted for the incorporation of the this compound unit nih.govresearchgate.net.
Design Principles for Modulating Reactivity and Properties through Substitution
The introduction of substituents onto the this compound core can significantly modulate its reactivity and physicochemical properties. The electronic nature of the substituents plays a critical role in this modulation.
Electron-Withdrawing Groups (EWGs): The existing nitro group at the 2-position is a strong EWG, which deactivates the entire ring system towards electrophilic substitution. The introduction of additional EWGs would further decrease the reactivity towards electrophiles but would enhance the susceptibility of the ring to nucleophilic attack. EWGs can also influence the acidity of protons on adjacent alkyl groups.
Electron-Donating Groups (EDGs): The introduction of EDGs (e.g., methoxy, amino groups) would counteract the deactivating effect of the nitro group, making the ring system more susceptible to electrophilic substitution. The position of the EDG will determine the regioselectivity of such reactions. EDGs would also increase the electron density on the nitrogen atom, potentially facilitating quaternization reactions.
The interplay between the inherent reactivity of the benzo[f]quinoline system and the electronic effects of the nitro group and any additional substituents is a key consideration in designing new analogues with desired properties. For example, the reactivity of benzoquinone derivatives with thiols is significantly enhanced by the presence of electron-withdrawing substituents nih.gov. A similar principle would apply to the reactivity of this compound with nucleophiles.
Applications of 2 Nitrobenzo F Quinoline in Advanced Materials and Chemical Technologies Excluding Medical
Opto-electronic Device Applications
The inherent fluorescent properties of the benzo[f]quinoline (B1222042) skeleton make it a promising candidate for applications in opto-electronic devices. nih.govmedwinpublisher.org The introduction of functional groups, such as a nitro group, is a common strategy to fine-tune the electronic and photophysical properties of these materials.
Benzo[f]quinoline and its analogues are investigated as materials for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The large, rigid, and planar structure of the molecule provides good charge carrier mobility and high fluorescence quantum yields, which are critical for efficient light emission. The nitro group (NO₂) is a strong electron-withdrawing group. Its incorporation into the benzo[f]quinoline structure would significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification of the electronic properties can be used to:
Tune the emission color of the OLED.
Improve charge injection and transport balance within the device.
While specific studies on 2-Nitrobenzo[f]quinoline in OLEDs are not prominent, the general principle of using functionalized benzo[f]quinolines is well-established in the field. nih.gov
Quinoline-based scaffolds are widely explored as molecular probes and chemosensors due to their inherent fluorescence and ability to interact with various analytes. crimsonpublishers.comresearchgate.net The benzo[f]quinoline core, with its extended conjugation, shows a natural blue fluorescence. researchgate.netmedwinpublisher.org
The nitro group often acts as a fluorescence quencher. This property is frequently exploited in the design of "turn-on" fluorescent probes. In such a system, the this compound would be non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte (e.g., a reactive oxygen species or a specific enzyme), the nitro group could be reduced or replaced, restoring the fluorescence of the benzo[f]quinoline core. This change in fluorescence provides a detectable signal for the presence of the target analyte. Quinoline (B57606) derivatives have been successfully developed as two-photon fluorescent probes for various ions and molecules. rsc.orgnih.gov
Table 1: Potential Effects of the Nitro Group on Benzo[f]quinoline Properties for Opto-electronic Applications
| Property | Base Property of Benzo[f]quinoline | Expected Influence of 2-Nitro Group | Application Relevance |
| Fluorescence | Blue emitting due to π-π extended conjugation researchgate.netmedwinpublisher.org | Quenching of fluorescence | Design of "turn-on" fluorescent probes crimsonpublishers.com |
| Electron Affinity | Moderate | Increased due to strong electron-withdrawing nature | Tuning of charge transport in OLEDs nih.gov |
| Energy Levels (HOMO/LUMO) | Defined by the aromatic system | Lowered energy levels | Color tuning in OLEDs; altering selectivity in probes |
| Solvatochromism | Present | Enhanced due to increased dipole moment | Development of solvent polarity sensors |
Catalysis
Quinoline derivatives can act as ligands that coordinate with metal ions to form catalytically active complexes. Research on a series of quinoline-based compounds has shown that they can form complexes with copper salts to catalyze the oxidation of catechol to o-quinone, mimicking the action of the catecholase enzyme. mdpi.com
In this context, the electronic nature of the substituents on the quinoline ring plays a crucial role in the catalytic activity. The study demonstrated that the presence of electron-withdrawing groups, such as a carbonyl group, decreased the catalytic activity. mdpi.com This was attributed to the weakening of the electron density at the coordination site (the nitrogen atom), which disfavors the formation of a stable and efficient copper complex. mdpi.com
Given that the nitro group is a very strong electron-withdrawing group, it can be predicted that this compound would likely reduce the catalytic efficiency of a metal complex in a similar manner by decreasing the electron-donating ability of the ligand.
Dyes and Pigments
The quinoline structure is a fundamental component in the synthesis of various dyes. researchgate.net For instance, it is a precursor for cyanine (B1664457) blue pigments and certain photosensitive pigments. researchgate.net The extended aromatic system of benzo[f]quinoline makes it a chromophore, a part of a molecule responsible for its color.
The introduction of a nitro group, a classic auxochrome and a component of many chromophores, can significantly modify the color of the compound. The nitro group can:
Intensify the color of the dye.
Shift the absorption maximum to longer wavelengths (a bathochromic shift), potentially moving the color from the UV or violet-blue region towards yellow, orange, or red.
Quinoline-based dyes have been designed for applications such as visible light photoinitiators and as photosensitizers in dye-sensitized solar cells, where their ability to absorb light is the key function. mdpi.comresearchgate.net
Agricultural Chemical Research
Quinoline derivatives have been a subject of extensive research in the agrochemical field, leading to the development of compounds with fungicidal, insecticidal, and miticidal properties. google.comgoogle.comnih.gov There is a recognized need for new fungicides, in particular, as target pathogens can develop resistance to existing treatments. google.comgoogle.com
Table 2: Examples of Quinoline Derivatives in Agrochemical Research
| Compound Class | Type of Activity | Target Organism/Disease | Reference |
| Nitroquinoline Derivatives | Fungicide | Plant pathogens | google.comgoogle.com |
| Chlorinated Quinoline-Hydrazones | Fungicide | Fusarium oxysporum | nih.gov |
| Chlorinated Quinoline-Pyrazoles | Insecticide | Red Palm Weevil (Rhynchophorus ferrugineus) | nih.gov |
| General Quinoline Derivatives | Fungicide, Insecticide, Miticide | Various plant pests and pathogens | nih.gov |
Role in Polymer Science
While direct polymerization of this compound is not commonly reported, related compounds play a significant role in polymer chemistry, particularly as photoinitiators. A study on nitro-substituted 2-amino-1H-benzo[de]isoquinoline-1,3-diones (structurally related aza-aromatics) showed they can act as highly efficient photoinitiators for both free radical and cationic polymerization. rsc.org
These compounds absorb visible light from sources like blue, green, or red LEDs and, in combination with other agents, initiate the polymerization process. rsc.org The performance of some of these novel systems was found to be superior to conventional photoinitiators. rsc.org The presence of the nitro group is crucial for the photophysical processes that lead to the generation of the initiating species. This suggests that this compound, with its conjugated system and photosensitive nitro group, could be a candidate for investigation in similar applications, enabling polymerization under mild, visible-light conditions.
Conclusion and Future Research Directions
Unexplored Avenues in Nitrobenzo[f]quinoline Synthesis
The synthesis of 2-Nitrobenzo[f]quinoline presents several challenges and opportunities for future exploration, primarily centered on regioselectivity and the adoption of modern synthetic methodologies.
Regioselective Synthesis: The classical Skraup reaction, when applied to synthesize a specific nitro-isomer, is entirely dependent on the availability of the corresponding nitro-substituted precursor. medwinpublisher.orgresearchgate.net To synthesize this compound, one would require a specific isomer of nitro-2-naphthylamine as the starting material. The controlled synthesis of this specific precursor is a significant challenge and an unexplored area of research. Developing novel synthetic routes that allow for the direct and regioselective nitration of the pre-formed benzo[f]quinoline (B1222042) ring at the C-2 position would be a major advancement. Current methods for quinoline (B57606) nitration often result in mixtures of isomers, making this a critical avenue for investigation.
Modern Synthetic Methods: While the Skraup reaction is robust, it often requires harsh conditions and can be violent. wikipedia.orgyoutube.com There is considerable scope for applying modern, more sustainable synthetic techniques to the production of nitrobenzo[f]quinolines. These could include:
Microwave-Assisted Synthesis: To potentially reduce reaction times and improve yields.
Flow Chemistry: For safer handling of highly exothermic nitration reactions and improved scalability.
Novel Catalytic Systems: Exploring new catalysts for both the cyclization and nitration steps to enhance efficiency and selectivity under milder conditions.
Post-Cyclization Functionalization: An alternative to the precursor-dependent Skraup reaction is the direct functionalization of the parent benzo[f]quinoline. Research into the site-selective introduction of a nitro group at the C-2 position is a significant unexplored path that could bypass the difficulties of precursor synthesis.
A summary of established and potential synthetic strategies is presented below.
| Method | Description | Status for this compound | Key Challenge/Opportunity |
| Skraup Reaction | Cyclization of a nitro-2-naphthylamine with glycerol (B35011) and sulfuric acid. | Theoretically applicable | Availability and synthesis of the correct nitro-2-naphthylamine precursor. |
| Direct Nitration | Introduction of a nitro group onto the pre-formed benzo[f]quinoline ring. | Unexplored | Achieving high regioselectivity for the C-2 position. |
| Modern Methods | Utilization of microwave, flow chemistry, or novel catalysts. | Unexplored | Developing greener, safer, and more efficient synthetic protocols. |
Advanced Characterization and Computational Challenges for Nitrobenzo[f]quinoline Systems
The structural and electronic characterization of this compound poses unique challenges that require a combination of advanced spectroscopic techniques and sophisticated computational modeling.
Advanced Spectroscopic Characterization: While standard techniques like NMR and Mass Spectrometry are essential for basic structural confirmation, a deeper understanding of the molecule's properties necessitates more advanced methods. The presence of the nitro group significantly influences the molecule's photophysics. Techniques such as ultrafast transient absorption spectroscopy could be employed to investigate the excited-state dynamics, revealing how the nitro group affects processes like intersystem crossing and fluorescence quenching. This is particularly relevant for understanding its potential in optoelectronic applications.
Computational Modeling Challenges: Accurately modeling nitro-polycyclic aromatic systems is computationally demanding. The strong electron-withdrawing nature of the nitro group requires high-level theoretical methods to correctly predict electronic properties, such as HOMO/LUMO energy levels, and to model excited states. Key challenges include:
Predicting Reactivity: Accurately calculating the electron density distribution to predict the most likely sites for further electrophilic or nucleophilic attack.
Modeling Excited States: The nitro group can introduce complex charge-transfer states that are difficult to model accurately with standard computational methods. This is a critical hurdle for designing molecules with specific photophysical properties for applications like OLEDs.
Solvent Effects: Modeling how different solvent environments affect the electronic structure and stability of the molecule is crucial for predicting its behavior in practical applications.
Emerging Non-Medical Applications and Technological Potential
While many quinoline derivatives are explored for their biological activity, the unique electronic properties of this compound suggest significant potential in non-medical, technology-focused applications.
Organic Electronics and OLEDs: The benzo[f]quinoline scaffold is known for its use in organic light-emitting devices (OLEDs). medwinpublisher.orgresearchgate.net The introduction of a strongly electron-withdrawing nitro group at the C-2 position would be expected to significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This electronic perturbation can have several technologically valuable effects:
Color Tuning: Modifying the HOMO-LUMO gap can shift the emission wavelength of the material, allowing for the tuning of the emitted light's color (e.g., from blue towards green or yellow). This is a key strategy in developing materials for full-color displays.
Improved Electron Injection/Transport: In OLED devices, materials with low-lying LUMOs can facilitate better electron injection from the cathode and improve electron transport, potentially leading to devices with higher efficiency and lower operating voltages.
Development of n-type Semiconductors: The electron-deficient nature imparted by the nitro group makes this compound a candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) and organic solar cells.
Fluorescent Probes and Sensors: The inherent fluorescence of the benzo[f]quinoline system can be modulated by the nitro group. The electron-deficient aromatic system could be sensitive to the presence of electron-rich analytes, potentially enabling its use as a fluorescent quenching-based chemical sensor.
The potential impact of the nitro group on the electronic properties relevant to these applications is summarized below.
| Property | Effect of Nitro Group | Technological Implication |
| LUMO Energy Level | Lowered significantly | Improved electron injection/transport in OLEDs; n-type semiconductor behavior. |
| HOMO-LUMO Gap | Potentially reduced | Shift in emission color (color tuning) for OLEDs and fluorescent materials. |
| Electron Affinity | Increased | Enhanced capability to act as an electron acceptor in charge-transfer complexes. |
| Fluorescence Quantum Yield | Likely altered (potentially quenched) | Potential for use in sensing applications based on fluorescence modulation. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Nitrobenzo[f]quinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Skraup and Doebner-Miller methods are classical approaches for synthesizing quinoline derivatives. For this compound, nitro group introduction typically occurs via nitration of the benzoquinoline precursor under controlled acidic conditions. Key factors include temperature (120–180°C for Skraup reactions), choice of oxidizing agents (e.g., PhNO₂), and solvent systems (e.g., sulfuric acid for dehydration). Yield optimization requires monitoring reaction time to avoid over-nitration, which can lead to byproducts .
Q. How can spectroscopic techniques (e.g., NMR, XRD) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding effects from the nitro group at position 2) and coupling patterns.
- XRD : Resolve crystal packing and planar geometry of the quinoline ring system, as deviations >0.04 Å may indicate structural distortions .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns specific to nitro-substituted quinolines .
Q. What pharmacological properties are associated with the quinoline scaffold, and how does nitro substitution at position 2 influence bioactivity?
- Methodological Answer : Quinolines exhibit antimalarial, anticancer, and antimicrobial activities. Nitro groups enhance electrophilicity, improving binding to biological targets (e.g., DNA topoisomerases). For this compound, assess bioactivity via:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) against cell lines.
- Computational modeling : Use PASS or Swiss ADME to predict ADMET properties and drug-likeness based on nitro group orientation .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Nitro groups increase resistance to microbial degradation. Evaluate environmental fate using:
- Hydrolysis studies : Test stability at pH 5–9; nitro-substituted compounds often require harsh conditions for breakdown.
- Photodegradation : UV-Vis spectroscopy to monitor nitro-to-amine reduction under simulated sunlight.
- Bioaccumulation potential : Estimate log Kow (octanol-water partition coefficient); values <3 suggest low persistence .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrogenation vs. denitrogenation) affect the catalytic hydroprocessing of this compound?
- Methodological Answer : Use Ni-Mo/γ-Al₂O₃ catalysts to study kinetics under H₂ pressure (3–10 MPa). Monitor intermediates via GC-MS:
- Hydrodenitrogenation (HDN) : Nitro groups are reduced to NH₂, competing with aromatic ring hydrogenation.
- Inhibition effects : Basic nitrogen atoms (e.g., in quinoline) suppress hydrogenation of coexisting compounds (e.g., dibenzothiophene). Rate constants (pseudo-first-order) reveal selectivity; HDN rates are typically 30-fold lower in mixed systems .
Q. What computational strategies are effective in designing this compound derivatives with improved pharmacokinetics?
- Methodological Answer :
- QSAR modeling : Correlate nitro group position with bioavailability using descriptors like polar surface area (PSA) and log D.
- Molecular docking : Simulate binding to target proteins (e.g., Plasmodium falciparum enzymes) to optimize nitro group interactions.
- Swiss ADME : Predict metabolic stability; nitro groups often reduce hepatic clearance but may increase toxicity risks .
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values from identical cell lines).
- Structural validation : Re-examine XRD/NMR data to confirm reported derivatives were correctly synthesized.
- Dose-response curves : Test conflicting compounds at multiple concentrations to rule out assay-specific artifacts .
Q. What advanced analytical techniques are required to characterize trace impurities in this compound samples?
- Methodological Answer :
- HPLC-MS/MS : Detect sub-ppm impurities (e.g., nitration byproducts) with MRM (multiple reaction monitoring).
- ²D NMR (HSQC, HMBC) : Resolve overlapping signals in complex mixtures.
- XPS : Identify surface contaminants (e.g., residual catalysts) affecting catalytic studies .
Data Presentation Guidelines
- Chemical Nomenclature : Use bolded numerical identifiers (e.g., 1 ) for repeated compound names in text and tables .
- Kinetic Data : Report rate constants with 95% confidence intervals and use scientific notation for low values (e.g., mM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
